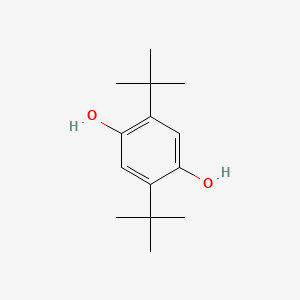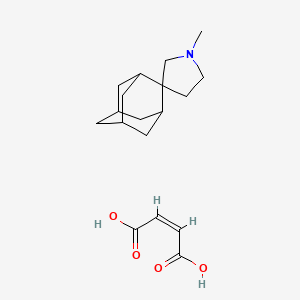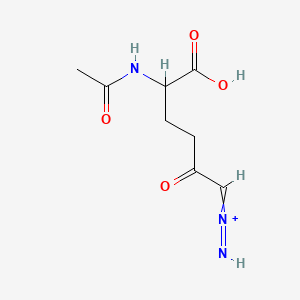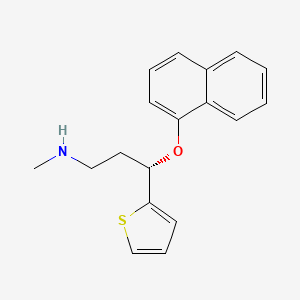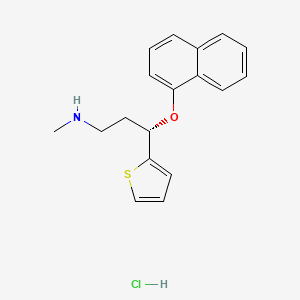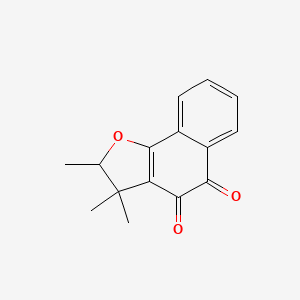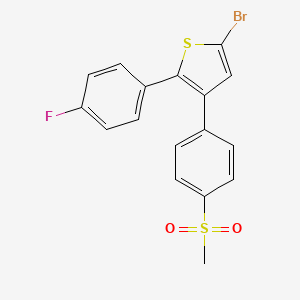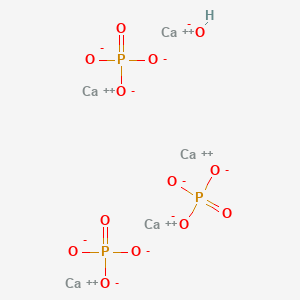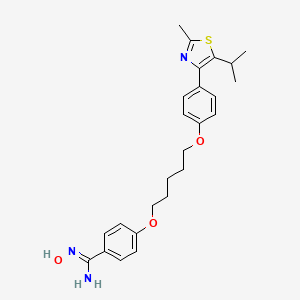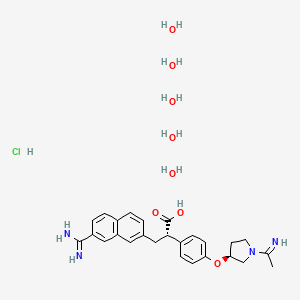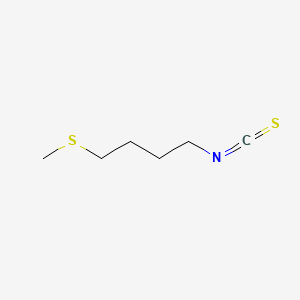
Erucin
描述
ERUCIN,也称为4-甲基硫代丁基异硫氰酸酯,是一种膳食异硫氰酸酯,存在于十字花科蔬菜中,例如芝麻菜(Eruca sativa)。它在结构上与另一种著名的异硫氰酸酯——萝卜硫素相关。This compound因其潜在的抗癌特性而备受关注,被认为是一种很有前景的化学预防性营养保健品 .
科学研究应用
作用机制
ERUCIN通过多种机制发挥其作用:
解毒酶的调节: This compound诱导I、II和III期解毒酶的表达,增强机体清除致癌物的能力.
诱导凋亡和细胞周期阻滞: This compound促进程序性细胞死亡(凋亡)并阻止细胞周期,阻止癌细胞增殖.
抑制微管动力学: This compound破坏微管动力学,损害有丝分裂和细胞迁移等关键细胞功能.
活性氧(ROS)的调节: This compound减少ROS的生成,保护细胞免受氧化应激.
与相似化合物的比较
This compound在结构和功能上与其他异硫氰酸酯相似,例如:
萝卜硫素: 这两种化合物都源于芥子油苷,并表现出强大的抗癌特性。
苯乙基异硫氰酸酯: 另一种具有抗癌特性的异硫氰酸酯,但与this compound相比,其结构和作用机制不同.
苄基异硫氰酸酯: 以其抗菌和抗癌活性而闻名,苄基异硫氰酸酯在化学结构和特定生物效应方面与this compound不同.
生化分析
Biochemical Properties
Erucin plays a significant role in biochemical reactions. It acts as a hydrogen sulfide (H2S) donor, which is a gaseous signaling molecule involved in various physiological processes . The biochemical mechanisms associated with the protective effect of this compound on the endothelium have been investigated .
Cellular Effects
This compound has been found to exert profound effects on various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound demonstrated anti-inflammatory effects . In triple-negative breast cancer (TNBC) cells, this compound inhibited cell proliferation, migration, invasion, and colony formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces apoptosis and autophagy in TNBC cells . Additionally, this compound prevents intracellular reactive oxygen species (ROS) generation, promoting the expression of key antioxidant genes .
Temporal Effects in Laboratory Settings
Its anti-inflammatory and anticancer effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its beneficial effects at certain concentrations have been observed in in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as an H2S donor . H2S is involved in a wide range of physiological processes, including inflammation and vasodilation .
Transport and Distribution
As an H2S donor, it is likely to be involved in processes regulated by H2S signaling .
Subcellular Localization
Given its role as an H2S donor, it is likely to be involved in various cellular compartments where H2S signaling occurs .
准备方法
合成路线和反应条件
ERUCIN可以通过酶解芝麻菜种子中的一种芥子油苷——黑芥子苷来合成。该水解过程由黑芥子酶催化,在温和条件下将黑芥子苷转化为this compound .
工业生产方法
This compound的工业生产涉及从芝麻菜种子中提取黑芥子苷,然后进行酶解。该过程通常包括种子研磨、溶剂提取和酶处理等步骤,以高产率生产this compound .
化学反应分析
反应类型
ERUCIN会发生各种化学反应,包括:
氧化: This compound可以被氧化生成萝卜硫素,另一种具有强大抗癌特性的异硫氰酸酯.
还原: This compound可以被还原生成this compound亚砜,它保留了this compound的一些生物活性.
常用试剂和条件
主要形成的产物
萝卜硫素: 通过this compound氧化生成.
This compound亚砜: 通过this compound还原生成.
取代的异硫氰酸酯: 通过亲核取代反应生成.
相似化合物的比较
Erucin is structurally and functionally similar to other isothiocyanates, such as:
Sulforaphane: Both compounds are derived from glucosinolates and exhibit potent anticancer properties.
Phenethyl Isothiocyanate: Another isothiocyanate with anticancer properties, but with a different structure and mechanism of action compared to this compound.
Benzyl Isothiocyanate: Known for its antimicrobial and anticancer activities, benzyl isothiocyanate differs from this compound in its chemical structure and specific biological effects.
This compound’s uniqueness lies in its ability to release hydrogen sulfide (H2S), which contributes to its anticancer and anti-inflammatory activities .
属性
IUPAC Name |
1-isothiocyanato-4-methylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQDGXUYTSZGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196117 | |
| Record name | Erucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Erucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.086 (20°) | |
| Record name | 4-(Methylthio)butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1870/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4430-36-8 | |
| Record name | Erucin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erucin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTE370DL3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erucin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



